molecular formula C12H8O3 B11901715 3-Formylnaphthalene-1-carboxylic acid CAS No. 63409-03-0

3-Formylnaphthalene-1-carboxylic acid

Cat. No.: B11901715
CAS No.: 63409-03-0
M. Wt: 200.19 g/mol
InChI Key: RAVVWCNCAMJRTQ-UHFFFAOYSA-N
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Description

3-Formylnaphthalene-1-carboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylnaphthalene-1-carboxylic acid can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Formylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: 3-Carboxynaphthalene-1-carboxylic acid.

    Reduction: 3-Hydroxymethylnaphthalene-1-carboxylic acid.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-formylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group and carboxylic acid group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylnaphthalene-1-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals .

Properties

CAS No.

63409-03-0

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

3-formylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8O3/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-7H,(H,14,15)

InChI Key

RAVVWCNCAMJRTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C=O

Origin of Product

United States

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